Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio-
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Overview
Description
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes a semicarbazide group, two chloroethyl groups, a phenyl group, and a thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- typically involves the reaction of semicarbazide with 2-chloroethyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenyl and thio groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: A simpler analog without the chloroethyl and phenyl groups.
1,1-Bis(2-chloroethyl)urea: Similar structure but lacks the thio group.
4-Phenylsemicarbazide: Contains the phenyl group but lacks the chloroethyl and thio groups.
Uniqueness
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and thio groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4300-92-9 |
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Molecular Formula |
C11H15Cl2N3S |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-[bis(2-chloroethyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C11H15Cl2N3S/c12-6-8-16(9-7-13)15-11(17)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17) |
InChI Key |
RHSDTSRDLAIHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN(CCCl)CCCl |
Origin of Product |
United States |
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